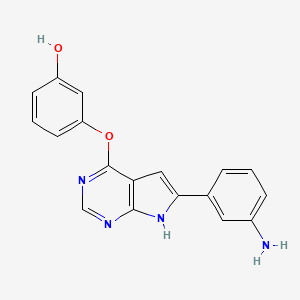
TWS119
Cat. No. B1663528
Key on ui cas rn:
601514-19-6
M. Wt: 318.3 g/mol
InChI Key: VPVLEBIVXZSOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07253166B2
Procedure details


5-(6-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yloxyl)-phenol (14 mg, 0.0448 mmol) is mixed with 3-amninophenylboronic acid (13 mg, 0.0896 mmol), Pd(dppf)Cl2.CH2.Cl2 (7.5 mg, 0.009 mmol), and K3PO4 (19 mg, 0.0896 mmol) in anhydrous dioxane (0.8 mL) under an argon atmosphere. The mixture is heated to 80° C. for 18 hours, with stirring. The reaction is then cooled to ambient temperature and filtered through a pad of silica with 10% MeOH in DCM. The filtrate is concentrated and the resulting crude product is purified by reverse phase HPLC using a C18 column and 0-95% acetonitrile/water gradient to give 3-[6-(3-amino-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]-phenol (7.1 mg, 50%); 1H NMR (500 MHz, DMSO): δ 8.27 (s, 1H), 7.29 (t, J=8.1 Hz, 1H), 7.20 (t, J=7.9 Hz, 1H), 7.10-7.17 (m, 2H), 6.68-7.08 (m, 4H), 6.52 (s, 1H); LC-ESMS observed [M+H]+ 319.1 (calculated for C18H14N4O2, 318.11).
Name
5-(6-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yloxyl)-phenol
Quantity
14 mg
Type
reactant
Reaction Step One

[Compound]
Name
acid
Quantity
13 mg
Type
reactant
Reaction Step One



Name
K3PO4
Quantity
19 mg
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[NH:18][C:5]2[N:6]=[CH:7][N:8]=[C:9]([O:10][C:11]3[CH:12]=[CH:13][CH:14]=[C:15]([OH:17])[CH:16]=3)[C:4]=2[CH:3]=1.ClCl.[O-]P([O-])([O-])=O.[K+].[K+].[K+].O1[CH2:34][CH2:33]OCC1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[NH2:6][C:5]1[CH:4]=[C:3]([C:2]2[NH:18][C:5]3[N:6]=[CH:7][N:8]=[C:9]([O:10][C:11]4[CH:16]=[C:15]([OH:17])[CH:14]=[CH:13][CH:12]=4)[C:4]=3[CH:3]=2)[CH:2]=[CH:33][CH:34]=1 |f:2.3.4.5,7.8.9.10|
|
Inputs


Step One
|
Name
|
5-(6-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yloxyl)-phenol
|
|
Quantity
|
14 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(N=CN=C2OC=2C=CC=C(C2)O)N1
|
[Compound]
|
Name
|
acid
|
|
Quantity
|
13 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Step Two
|
Name
|
|
|
Quantity
|
7.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Three
|
Name
|
K3PO4
|
|
Quantity
|
19 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is then cooled to ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of silica with 10% MeOH in DCM
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting crude product is purified by reverse phase HPLC
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1)C1=CC2=C(N=CN=C2OC=2C=C(C=CC2)O)N1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.1 mg | |
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
